N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide
Overview
Description
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes chloro, trifluoromethyl, and sulfamoyl functional groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide” typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a phenyl ring, followed by the introduction of a trifluoromethyl group. Subsequent steps involve the formation of a sulfamoyl group and the coupling of these intermediates to form the final acetamide structure. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide” is used as a reagent in various synthetic pathways. Its unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound in structure-activity relationship (SAR) studies.
Medicine
In medicine, the compound may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industrial applications, “this compound” may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide” involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamides with chloro, trifluoromethyl, and sulfamoyl groups. Examples include:
- N-[4-chloro-3-(trifluoromethyl)phenyl]-acetamide
- N-[4-(trifluoromethyl)phenyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide
Uniqueness
The uniqueness of “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O4S/c1-14-4-2-3-5-20(14)28-33(30,31)17-9-7-16(8-10-17)32-13-21(29)27-15-6-11-19(23)18(12-15)22(24,25)26/h2-12,28H,13H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYGICYNZZRSKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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